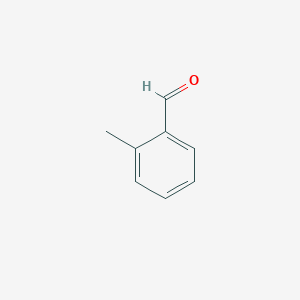

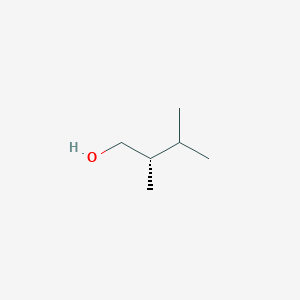

(2S)-2,3-dimethylbutan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds structurally related to (2S)-2,3-dimethylbutan-1-ol, such as amino acids and peptides incorporating cyclobutane rings, involves enantiodivergent synthetic sequences and stereocontrolled methodologies. These processes have led to the development of compounds with high rigidity and unique structural features, highlighting the synthetic versatility and the role of stereochemistry in the preparation of complex molecules (Izquierdo et al., 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to (2S)-2,3-dimethylbutan-1-ol showcases the importance of the cyclobutane ring as a structural unit. NMR structural studies and DFT theoretical calculations have revealed the formation of strong intramolecular hydrogen bonds, leading to cis-fused octane structural units that confer high rigidity to these molecules, both in solution and in the gas phase. This structural rigidity is crucial for the stability and reactivity of these compounds (Izquierdo et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving (2S)-2,3-dimethylbutan-1-ol and its analogues often result in the formation of complex structures with multiple stereogenic centers. Asymmetric synthesis techniques have been developed to control the stereochemistry of these centers, leading to the creation of compounds with specific biological activities. The enantioselective synthesis of intermediates for pharmaceutical compounds illustrates the critical role of (2S)-2,3-dimethylbutan-1-ol derivatives in medicinal chemistry (Ikunaka et al., 2002).

Applications De Recherche Scientifique

Catalysis in Chemical Reactions

(2S)-2,3-dimethylbutan-1-ol has been studied for its role in catalysis, particularly in gas-phase reactions. For instance, its decomposition into various products like 2,3-dimethylbut-1-ene and 2,3-dimethylbut-2-ene, catalyzed by hydrogen bromide, has been examined (Johnson & Stimson, 1968).

Solid-State Polymorphism and Dynamics

Research into the solid-state polymorphism and dynamics of dimethylbutanols, including (2S)-2,3-dimethylbutan-1-ol, has been conducted. These studies involve understanding the complex solid-state polymorphism, including plastic crystalline phases and the dynamics of these substances in different states (Carignani et al., 2018).

Surface Organometallic Chemistry in Catalyst Development

(2S)-2,3-dimethylbutan-1-ol has been used in the development of selective catalysts for dehydrogenation processes. This involves the application of surface organometallic chemistry on oxide and metal to enhance the stability and performance of catalysts (Rougé et al., 2019).

Kinetics of Thermal Decomposition

The kinetics and mechanisms of thermal decomposition of (2S)-2,3-dimethylbutan-1-ol and its isomers have been a subject of study. This includes understanding the energy profiles, rate constants, and branching ratios of these decomposition processes, which is crucial for applications in thermal analysis and material science (Shiroudi & Zahedi, 2016).

Glassy State and Phase Changes

Studies on the glassy state and phase changes of compounds like 2,3-dimethylbutane provide insights into the thermodynamic properties of these substances. These studies are significant in understanding the behavior of materials in different states and transitions between them (Adachi et al., 1971).

Propriétés

IUPAC Name |

(2S)-2,3-dimethylbutan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-5(2)6(3)4-7/h5-7H,4H2,1-3H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSWMAUXEHKFGX-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CO)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2,3-dimethylbutan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole](/img/structure/B42010.png)

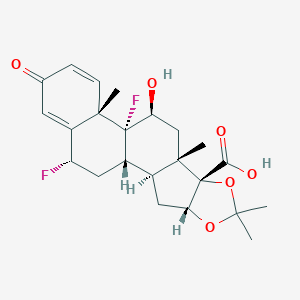

![[2-[(6S,8S,10R,13S,14S)-6-Fluoro-10,13-dimethyl-3-oxo-6,7,8,12,14,15-hexahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B42014.png)